3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
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Overview
Description
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate), also known as 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate), is a useful research compound. Its molecular formula is C₃₀H₃₄O₇ and its molecular weight is 506.59. The purity is usually 95%.
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Scientific Research Applications
Role in Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the creation of antihyperglycemic agents, demonstrating significant reductions in plasma glucose levels in diabetic models through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996). This highlights its potential in the development of new diabetes treatments.
Contribution to Antiestrogen Research
In the quest for novel antiestrogens, derivatives involving 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have shown promise. Studies have revealed that certain analogs exhibit higher receptor affinity and potency compared to traditional treatments, indicating a path for more effective therapies in estrogen-receptor-positive cancers (Sharma et al., 1990).
Anticonvulsant Properties
Research into novel anticonvulsant therapies has benefited from the compound as a precursor in synthesizing 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which have shown potent activity against seizures in animal models (Kelley et al., 1995). This opens avenues for new epilepsy treatments.
Immunomodulatory Effects
In immunology, derivatives of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have been investigated for their potential immunomodulatory effects. For example, sulfated galactans derived from red seaweed, which could be synthesized using similar glycosylation strategies, have shown to enhance immune responses and offer protection against viral infections in animal models (Wongprasert et al., 2014).
Development of Gastroprotective Drugs
The compound's derivatives have also been explored for their gastroprotective properties. Certain synthesized molecules incorporating this structure have demonstrated significant activity in preventing ulcer formation and promoting healing, suggesting potential applications in treating gastrointestinal disorders (Shimojima et al., 1985).
Mechanism of Action
Target of Action
It is known to be a valuable compound in biomedicine used for the treatment of various diseases .
Mode of Action
It is known to be involved in the synthesis of drugs targeting specific ailments .
Biochemical Pathways
The compound is known to be a valuable intermediate in the synthesis of other compounds . It is used as a substrate for nucleophilic addition reactions .
Properties
IUPAC Name |
2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVHQXHQOSKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.